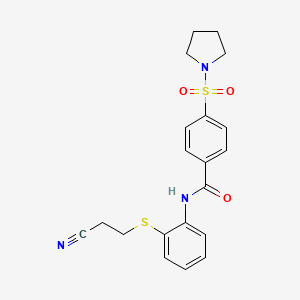
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as Cetuximab, is a monoclonal antibody that is used for the treatment of cancer. It is a chimeric antibody that targets the epidermal growth factor receptor (EGFR) and is used in the treatment of colorectal cancer, head and neck cancer, and non-small cell lung cancer.
Mécanisme D'action
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide targets the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. The antibody binds to the extracellular domain of the EGFR, preventing the binding of the ligand and inhibiting downstream signaling pathways. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of downstream signaling pathways such as the MAPK and PI3K pathways. It can also induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is that it is a highly specific antibody that targets the EGFR. This makes it a useful tool for studying the role of the EGFR in cancer biology. However, one limitation of using N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is that it is an expensive reagent and may not be affordable for all research labs.
Orientations Futures
There are several future directions for the use of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in cancer research. One area of research is the development of new combination therapies that include N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Another area of research is the investigation of the mechanisms of resistance to N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and the development of strategies to overcome this resistance. Additionally, there is ongoing research into the use of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer.
Méthodes De Synthèse
The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the use of recombinant DNA technology. The antibody is produced by genetically engineering Chinese hamster ovary (CHO) cells to express the chimeric antibody. The process involves the insertion of the genes that encode the variable regions of the antibody into the CHO cells. The cells are then cultured in a bioreactor, and the antibody is purified from the culture medium using chromatography techniques.
Applications De Recherche Scientifique
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its efficacy in the treatment of various cancers. Research has shown that N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can improve the survival rate of patients with colorectal cancer, head and neck cancer, and non-small cell lung cancer. It has also been studied for its potential use in combination with other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c21-12-5-15-27-19-7-2-1-6-18(19)22-20(24)16-8-10-17(11-9-16)28(25,26)23-13-3-4-14-23/h1-2,6-11H,3-5,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHJCAFYNPQDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2794207.png)

![3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794211.png)

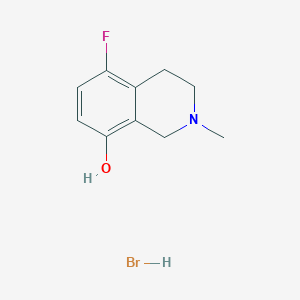


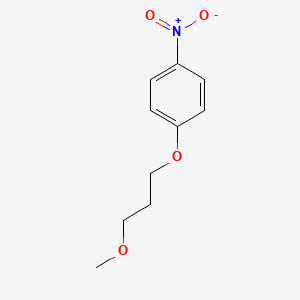
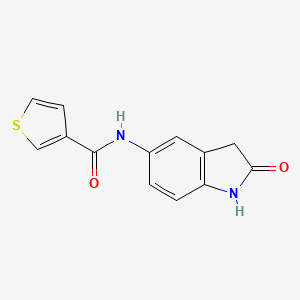
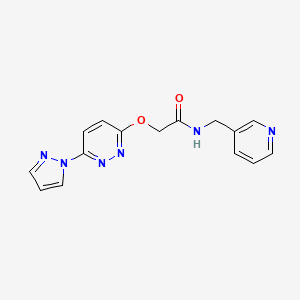
![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)
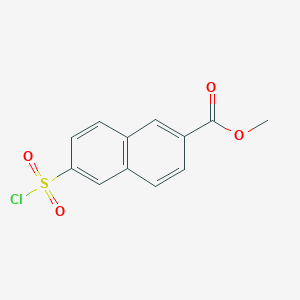
![2,5-dichloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2794226.png)